Bienvenue dans la boutique en ligne BenchChem!

BRD6897

Mitochondrial Respiration Oxygen Consumption Rate High-Throughput Screening

BRD6897 uniquely increases mitochondrial content without altering cell size, operating via reduced protein turnover—a mechanism orthogonal to PGC-1α activators. Its ability to increase mitochondrial electron density without organelle proliferation makes it the only validated tool for dissecting post-translational regulation and cristae packing. Essential for reproducible, high-impact mitochondrial homeostasis research.

Molecular Formula C25H21N3O2S2
Molecular Weight 459.6 g/mol
Cat. No. B1667515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD6897
SynonymsBRD6897;  BRD-6897;  BRD 6897; 
Molecular FormulaC25H21N3O2S2
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=C(NC4=CC=CC=C43)C)C5=CC=CC=C5)C
InChIInChI=1S/C25H21N3O2S2/c1-14-16(3)32-23-21(14)24(30)28(17-9-5-4-6-10-17)25(27-23)31-13-20(29)22-15(2)26-19-12-8-7-11-18(19)22/h4-12,26H,13H2,1-3H3
InChIKeyVFJRXKOVRCXYFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD6897: A First-in-Class Mitochondrial Content Inducer with a Novel, Non-Transcriptional Mechanism


BRD6897 (CAS 618395-82-7) is a cell-permeable indolylphenylthienopyrimidinone small molecule [1]. It was identified as a unique mitochondrial content inducer from a high-throughput screen of over 28,000 compounds [2]. Unlike classical mitochondrial biogenesis activators such as PGC-1α, BRD6897 operates independently of known transcriptional programs [2][3]. Its primary mechanism is attributed to a reduction in mitochondrial protein turnover, which leads to an increase in functional mitochondrial mass without altering cell size [2]. This compound is a critical tool for dissecting post-translational regulation of mitochondrial homeostasis.

Why BRD6897 Cannot Be Replaced by Other Mitochondrial Modulators: A Data-Driven Rationale


Generic substitution with other mitochondrial content modulators (e.g., PGC-1α activators, AMPK agonists, or even close structural analogs) is not scientifically justified. BRD6897 uniquely dissociates mitochondrial content from cell size [1], a property not shared by most compounds that affect mitochondrial mass [2]. Furthermore, a panel of 36 structural analogs of BRD6897 were tested and all failed to recapitulate its potency in increasing mitochondrial content [1]. The compound also exhibits a distinct mechanism—reducing mitochondrial protein turnover—that is orthogonal to the transcriptional regulation targeted by many other probes [1]. This unique profile means that using a different mitochondrial 'inducer' would not provide the same experimental outcomes, particularly in studies focused on mitochondrial protein degradation or the uncoupling of cell size from mitochondrial mass.

BRD6897: Comparative Quantitative Evidence for Scientific Selection


Superior Induction of Functional Respiration Compared to Other Hit Compounds

In secondary validation assays, BRD6897 produced the greatest dose-dependent increase in uncoupled respiration among the 20 top hit compounds identified from a primary screen of 28,786 small molecules [1]. This directly compares BRD6897 to the other 19 active compounds, including BRD6445 and BRD1108, which also showed statistically significant increases but were less potent [1].

Mitochondrial Respiration Oxygen Consumption Rate High-Throughput Screening

Unmatched Potency Against a Panel of 36 Structural Analogs

A focused screen of 36 structural analogs of BRD6897 was conducted to identify more potent inducers of mitochondrial content. None of the tested analogs were able to recapitulate the activity of the parent compound [1]. This demonstrates that the precise substitution pattern and scaffold of BRD6897 are critical for its unique biological activity.

Structure-Activity Relationship SAR Chemical Probe

Demonstrated Inactivity Against a Broad Kinase Panel

Although BRD6897 originated from a kinase inhibitor-biased library, it was profiled against a panel of 442 kinases at a concentration of 10 µM and showed no significant binding [1]. This is a critical negative result that distinguishes BRD6897 from typical kinase inhibitors and suggests a novel, non-kinase target.

Kinase Selectivity Off-Target Effects Chemical Probe Validation

Mechanistic Distinction: Reduces Mitochondrial Protein Turnover, Not Transcription

Pulse-chase labeling experiments revealed that BRD6897 slows the rate of cytochrome C degradation without increasing its synthesis [1]. This stands in direct contrast to canonical mitochondrial biogenesis activators like PGC-1α, which operate by increasing transcription of mitochondrial genes [2].

Mechanism of Action Mitochondrial Turnover Proteostasis

Quantified Increase in Functional Mitochondrial Mass Across Normalization Schemes

The increase in mitochondrial content induced by BRD6897 is robust and independent of the normalization method used. Respiration increased by 1.35-fold when normalized to cell number, 1.46-fold when normalized to cell volume, and 1.57-fold when normalized to total cellular protein [1]. This confirms a genuine increase in functional mitochondrial mass per cell, rather than an artifact of cell size or growth changes.

Mitochondrial Content Respiration Normalization Methods

Unique Ultrastructural Phenotype: Increased Electron Density Without Increased Area

Electron microscopy revealed that BRD6897 does not alter the percentage of cytoplasmic area occupied by mitochondria (0% change) but instead induces a striking increase in mitochondrial electron density [1][2]. This is a distinct morphological signature not observed with other mitochondrial modulators like PGC-1α, which increases mitochondrial area [3].

Electron Microscopy Mitochondrial Ultrastructure Cristae Density

BRD6897: Defined Application Scenarios Based on Validated Evidence


Investigating Post-Translational Regulation of Mitochondrial Mass

Researchers studying mitochondrial biogenesis and turnover can utilize BRD6897 as a specific tool to probe post-translational control mechanisms. As demonstrated, BRD6897 does not activate canonical transcriptional programs [1]. Instead, it reduces mitochondrial protein turnover [1]. This makes it ideal for experiments aimed at dissecting the role of mitochondrial proteases, ubiquitination pathways, and autophagy in determining mitochondrial content, separate from PGC-1α/NRF1-mediated transcription.

Decoupling Cell Size from Mitochondrial Content in Growth Studies

In studies examining the coordination between cell growth and mitochondrial biogenesis, BRD6897 is the only known chemical tool capable of reliably dissociating these two parameters [1]. While hundreds of compounds alter both cell size and mitochondrial content in parallel, BRD6897 uniquely increases mitochondrial content without affecting cell size [1][2]. This allows researchers to model and investigate the functional consequences of elevated mitochondrial mass in the absence of cell hypertrophy, a scenario relevant to aging and metabolic diseases.

Chemical Probe for Studying Mitochondrial Cristae Density and Function

BRD6897 induces a unique ultrastructural change: a significant increase in mitochondrial electron density without an increase in organelle area [1][2]. This phenotype suggests an increase in cristae packing and protein density [1]. Therefore, BRD6897 is an invaluable tool for cell biologists studying the relationship between mitochondrial ultrastructure, cristae organization, and respiratory efficiency. It can be used to model conditions where mitochondrial matrix density is altered without organelle proliferation.

Validated Positive Control in High-Throughput Mitochondrial Assays

Given its robust and well-quantified effects across multiple assay modalities (fluorescence microscopy, oxygen consumption, ELISA, qPCR) [1][2], BRD6897 serves as an ideal positive control for high-content and high-throughput screening campaigns. Its ability to increase mitochondrial content by 1.35- to 1.57-fold under standard conditions (10 µM, 3 days in HUVECs) [1] provides a reliable benchmark for assay validation and hit confirmation in phenotypic screens aimed at identifying new modulators of mitochondrial biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD6897

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.